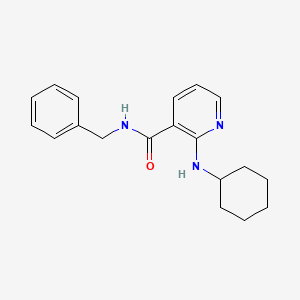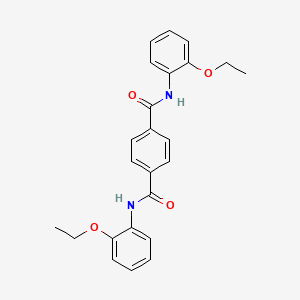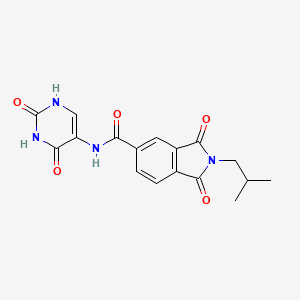
N-benzyl-2-(cyclohexylamino)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(cyclohexylamino)nicotinamide, also known as BCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of nicotinamide derivatives and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(cyclohexylamino)nicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-benzyl-2-(cyclohexylamino)nicotinamide also activates the AMPK pathway, which is involved in cellular energy metabolism and has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
N-benzyl-2-(cyclohexylamino)nicotinamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. N-benzyl-2-(cyclohexylamino)nicotinamide has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-2-(cyclohexylamino)nicotinamide is its relatively simple synthesis method and high purity product. It has also been found to exhibit various biological activities, making it a promising candidate for scientific research. However, one limitation of N-benzyl-2-(cyclohexylamino)nicotinamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-benzyl-2-(cyclohexylamino)nicotinamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for N-benzyl-2-(cyclohexylamino)nicotinamide in cancer treatment. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the mechanisms underlying the neuroprotective effects of N-benzyl-2-(cyclohexylamino)nicotinamide and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, more research is needed to explore the potential applications of N-benzyl-2-(cyclohexylamino)nicotinamide in other areas, such as inflammation and oxidative stress.
Métodos De Síntesis
The synthesis of N-benzyl-2-(cyclohexylamino)nicotinamide involves the reaction between nicotinic acid and benzylamine in the presence of a catalyst. The resulting product is then treated with cyclohexylamine to obtain the final compound. The process is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
N-benzyl-2-(cyclohexylamino)nicotinamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-benzyl-2-(cyclohexylamino)nicotinamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to have neuroprotective effects and improve cognitive function in animal models.
Propiedades
IUPAC Name |
N-benzyl-2-(cyclohexylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(21-14-15-8-3-1-4-9-15)17-12-7-13-20-18(17)22-16-10-5-2-6-11-16/h1,3-4,7-9,12-13,16H,2,5-6,10-11,14H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVDLBIQTRNUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC=N2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(cyclohexylamino)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6082220.png)
![N-ethyl-2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6082222.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6082226.png)
![3-methoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6082231.png)
![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6082242.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B6082260.png)
![2-({4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6082268.png)
![10-[2-(3-methylphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B6082273.png)
![(3-cyclohexen-1-ylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B6082281.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-bromobenzamide](/img/structure/B6082283.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B6082289.png)
![3-(2-fluorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-3-phenylpropanamide](/img/structure/B6082302.png)